[Gln11]-beta-Amyloid (1-16) is a peptide fragment derived from the amyloid precursor protein, specifically representing the first 16 amino acids of the beta-amyloid peptide with a substitution at the 11th position, where glutamine replaces the original residue. This modification is significant in studies related to Alzheimer's disease, as beta-amyloid peptides are known to aggregate and form plaques that are characteristic of this neurodegenerative condition. The peptide's sequence is Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Gln-Val-His-His-Gln-Lys, and it has been identified by the Chemical Abstracts Service with the registry number 133605-53-5 .
[Gln11]-beta-Amyloid (1-16) is classified as a neuropeptide and is primarily sourced from synthetic production methods used in research laboratories. It plays a crucial role in studies addressing neurodegenerative diseases, particularly Alzheimer's disease, due to its involvement in amyloid plaque formation and neurotoxicity mechanisms .
The synthesis of [Gln11]-beta-Amyloid (1-16) typically involves solid-phase peptide synthesis (SPPS), a widely adopted technique for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of [Gln11]-beta-Amyloid (1-16) can be represented by its linear sequence of amino acids. The molecular formula is , with a calculated molecular weight of approximately 3261.54 g/mol .
The peptide's structural configuration influences its biological activity, particularly its propensity to aggregate into fibrils, which are implicated in neurodegenerative processes.
[Gln11]-beta-Amyloid (1-16) undergoes various chemical reactions, particularly oxidation reactions involving metal ions such as copper and zinc. These interactions can lead to modifications in the peptide structure, impacting its aggregation behavior and neurotoxicity.
The mechanism of action for [Gln11]-beta-Amyloid (1-16) primarily revolves around its ability to aggregate and form oligomers and fibrils that disrupt neuronal function. These aggregates can induce oxidative stress and inflammation, contributing to neuronal cell death.
Studies indicate that this peptide fragment plays a role in binding metal ions, which enhances its aggregation propensity and neurotoxic effects . The interaction with metal ions also suggests potential pathways for therapeutic intervention targeting metal ion chelation.
[Gln11]-beta-Amyloid (1-16) is typically provided as a lyophilized powder, which must be stored at -20°C to maintain stability. The purity level is generally >95%, making it suitable for experimental applications .
The chemical properties include:
[Gln11]-beta-Amyloid (1-16) has significant applications in scientific research:
This peptide fragment continues to be an important tool in elucidating the complexities of Alzheimer's disease pathology and developing potential therapeutic strategies.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3